![molecular formula C15H19N3O2S2 B2697402 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1396801-64-1](/img/structure/B2697402.png)
2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
This compound is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperidine ring, a benzylsulfonyl group, a thiadiazole ring, and a methyl group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications
Synthesis and Biological Evaluation
Compounds containing 1,3,4-oxadiazole and thiadiazole structures, like 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole, are of great interest due to their biological activities. A study by Khalid et al. (2016) involved synthesizing a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, similar in structure to the compound . These compounds were evaluated for their inhibitory activity against the enzyme butyrylcholinesterase and underwent molecular docking studies to determine their binding affinity and orientation in the active sites of human butyrylcholinesterase protein (Khalid et al., 2016).
Antimicrobial Studies
Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a similar compound, which were then screened for antimicrobial activity against various Gram-negative and Gram-positive bacteria. The results showed moderate to significant activity, indicating the potential of such compounds in antimicrobial applications (Khalid et al., 2016).
Inhibition of Carbonic Anhydrases
A study by Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating 1,3,4-thiadiazol-3(2H)-yl and other moieties as inhibitors of carbonic anhydrase isozymes. They found that these compounds showed low nanomolar activity against certain human carbonic anhydrases, which are significant in various physiological processes, including respiration and pH regulation (Alafeefy et al., 2015).
Anti-Arrhythmic Activity
Abdel-Aziz et al. (2009) conducted research on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, revealing significant anti-arrhythmic activity in some of the newly synthesized compounds. This study points to the potential application of such compounds in cardiovascular research and therapy (Abdel‐Aziz et al., 2009).
Antifungal and Antimicrobial Properties
The work of Sych et al. (2019) extended to the synthesis of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This further underscores the broad spectrum of biological activities exhibited by thiadiazole derivatives (Sych et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is the Hedgehog (Hh) signaling pathway . This pathway plays crucial roles in various physiological functions and is linked to several malignancies when aberrantly activated .
Mode of Action
This compound interacts with its target by suppressing the Hh pathway activation . It represses the activity of a protein called Smoothened (SMO) by blocking its ciliary translocation . This compound has a distinctive binding interface with SMO compared to other SMO-regulating chemicals .
Biochemical Pathways
The compound affects the Hh signaling pathway, which is initiated by a complex interplay of transmembrane proteins at the cellular membrane level . The downstream effects of this interaction include the suppression of Hh pathway-dependent cancer growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor growth in a mouse model of medulloblastoma . Notably, it maintains an inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant basal cell carcinoma .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-(1-benzylsulfonylpiperidin-4-yl)-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-12-16-17-15(21-12)14-7-9-18(10-8-14)22(19,20)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAYQNZVZVSDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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